N-[2-(FURAN-3-YL)ETHYL]-4-PHENYLOXANE-4-CARBOXAMIDE
Description
N-[2-(FURAN-3-YL)ETHYL]-4-PHENYLOXANE-4-CARBOXAMIDE is a complex organic compound that features a furan ring, a phenyl group, and a tetrahydropyran ring
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c20-17(19-10-6-15-7-11-22-14-15)18(8-12-21-13-9-18)16-4-2-1-3-5-16/h1-5,7,11,14H,6,8-10,12-13H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRATQCLNHSZOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCC3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(FURAN-3-YL)ETHYL]-4-PHENYLOXANE-4-CARBOXAMIDE typically involves the reaction of furan derivatives with phenyl-substituted tetrahydropyran carboxylic acids. One common method involves the use of microwave-assisted conditions to facilitate the reaction between 2-furoic acid, furfurylamine, and phenyl-substituted tetrahydropyran carboxylic acid . The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, optimizing reaction time, solvent, and substrate amounts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but with optimized conditions for scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of biorefineries to produce furan derivatives from biomass is also a promising approach for sustainable production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(FURAN-3-YL)ETHYL]-4-PHENYLOXANE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
Scientific Research Applications
N-[2-(FURAN-3-YL)ETHYL]-4-PHENYLOXANE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials and polymers due to its unique structural properties
Mechanism of Action
The mechanism of action of N-[2-(FURAN-3-YL)ETHYL]-4-PHENYLOXANE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, potentially inhibiting or activating biological processes. The phenyl and tetrahydropyran rings contribute to the compound’s overall stability and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- N-(2-(furan-3-yl)ethyl)-4-methyl-2H-pyran-4-carboxamide
- N-(2-(furan-3-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxylate
Uniqueness
N-[2-(FURAN-3-YL)ETHYL]-4-PHENYLOXANE-4-CARBOXAMIDE is unique due to the specific positioning of the furan ring and the phenyl group, which imparts distinct chemical and biological properties.
Biological Activity
N-[2-(FURAN-3-YL)ETHYL]-4-PHENYLOXANE-4-CARBOXAMIDE is a synthetic compound notable for its complex structure, which includes a furan ring, phenyl group, and oxane moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activity and applications in drug development. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C19H23NO3, with a molecular weight of approximately 313.39 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The furan ring facilitates π–π stacking interactions with aromatic residues in proteins, while the oxane and phenyl groups can form hydrogen bonds and engage in hydrophobic interactions. These interactions may modulate the function of enzymes and receptors involved in key biochemical pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains.
- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : The compound has been noted for its ability to inhibit pro-inflammatory cytokines in vitro.
Data Table: Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity in cancer cells | |
| Anti-inflammatory | Reduction of cytokine levels |
Case Study 1: Antimicrobial Effects
In a study evaluating the antimicrobial effects of this compound, researchers tested its efficacy against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
Case Study 2: Cytotoxicity Against Cancer Cells
A recent investigation focused on the cytotoxic effects of this compound on human breast cancer cell lines (MCF7). The study reported an IC50 value of 25 µM after 48 hours of treatment, suggesting potent anticancer activity.
Pharmacological Profile
The pharmacokinetics and pharmacodynamics of this compound are still under exploration. Initial studies suggest moderate absorption and a half-life conducive to therapeutic applications. Further research is required to fully elucidate its metabolic pathways and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
